硼氘化钠

概述

描述

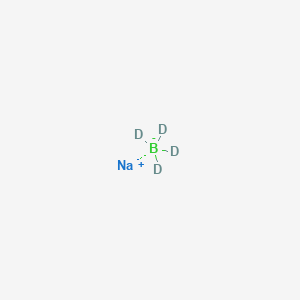

Sodium borodeuteride is a chemical variant of sodium borohydride where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. It is used as a reducing agent in various chemical reactions, particularly in the selective mass labeling of compounds to study their structure and composition . Sodium borodeuteride is also utilized in the synthesis of various organic compounds, including the preparation of saturated nitro compounds and the reduction of carbohydrate derivatives . Its synthesis can be achieved through the exchange reaction of trimethylamineborane with deuteriosulfuric acid in deuterium oxide, followed by reaction with sodium methoxide .

Synthesis Analysis

The synthesis of sodium borodeuteride has been developed on a molar scale, with a focus on achieving high isotopic and chemical purity . The process involves the reaction of trimethylamineborane-d3 with sodium methoxide, yielding sodium borodeuteride with a 40-50% overall yield. Alternative methods for synthesizing alkali metal borodeuterides, such as lithium and potassium borodeuteride, have also been explored . Electrosynthesis of sodium borohydride, a related compound, has been investigated as a cost-effective method, which could potentially be adapted for sodium borodeuteride production .

Molecular Structure Analysis

Sodium borodeuteride's molecular structure is similar to that of sodium borohydride, with deuterium atoms replacing hydrogen. The structure of related boron compounds, such as rare earth sodium borates, has been studied, revealing isolated BO3 triangles held together by metal ions . Although not directly about sodium borodeuteride, these studies provide insight into the coordination and bonding of boron-containing compounds.

Chemical Reactions Analysis

Sodium borodeuteride is used in various nucleophilic addition reactions. For instance, it has been employed in the preparation of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-erytho-hex-2-enitol, where it affords a mixture of saturated nitro compounds . It is also used in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters, allowing for α-monodeuterium labeling of the new N-substituent . Additionally, it has been used to reduce (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions, leading to the formation of deuterated secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borodeuteride include its reactivity in hydrolysis reactions, where it hydrolyzes faster than sodium borohydride . The isotope effect of the boron-deuterium bond has been calculated, providing insights into the reaction mechanisms and the activated complex . Sodium borodeuteride's role as a reducing agent is highlighted in its ability to selectively label compounds with deuterium, aiding in the study of their optical properties . Its versatility is further demonstrated in the synthesis of various organic compounds and the potential for isotopic labeling in pharmaceutical and organic chemistry .

科学研究应用

代谢分析

硼氘化钠在代谢研究中被使用。例如,它用于处理尿液中含有大量丙酮酸和乙酰乙酸的情况,导致产生标记有氘的乳酸和3-羟基丁酸。这有助于使用质谱碎片技术可靠地确定这些酸的含量(Mamer, 1988)。

化学反应和水解

硼氘化钠在水溶液中对硼氢化钠的水解起着重要作用。研究表明,硼氘化钠的水解速度比硼氢化钠更快,突显了这些反应中同位素效应的重要性(Davis, Bromels, & Kibby, 1962)。

教育应用

在教育环境中,硼氘化钠用于引入有机化学实验室的同位素标记。它为学生提供了一个比较光谱数据并理解化学反应中同位素效应细微差别的工具(Kjonaas, Fitch, & Noll, 2017)。

合成和还原反应

硼氘化钠在合成某些化合物方面非常有效。例如,它在微波条件下用于(1-氮代丁-1,3-二烯)三羰基铁(0)络合物的反应中,形成饱和二级胺,展示了它在有机合成中的实用性(Akisanya, Danks, & Garman, 2000)。

有机物分析

在环境化学中,硼氘化钠有助于理解类似富勒酸的有机物的组成和光学性质。它有助于识别对复杂自然样品的光学和光化学性质有重大贡献的特定化学物种(Baluha, Blough, & Del Vecchio, 2013)。

碱金属硼氘化物的合成

硼氘化钠在合成其他碱金属硼氘化物方面至关重要。这涉及复杂的过程和精确的条件,展示了它在无机化学中的重要性(Atkinson, Macdonald, Stuart, & Tremaine, 1967)。

安全和危害

Sodium borodeuteride should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Eating, drinking, or smoking when using this product should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Sodium borodeuteride should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

未来方向

属性

IUPAC Name |

sodium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYZUWIQVZSF-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166138 | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium borodeuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium borodeuteride | |

CAS RN |

15681-89-7 | |

| Record name | Sodium borodeuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)